![molecular formula C22H16F3N3O2 B2490025 3-Benzyl-1-[[3-(trifluoromethyl)phenyl]methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione CAS No. 902960-76-3](/img/structure/B2490025.png)
3-Benzyl-1-[[3-(trifluoromethyl)phenyl]methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound provides insights into its properties and reactivity. Unfortunately, the specific molecular structure of “3-Benzyl-1-[[3-(trifluoromethyl)phenyl]methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione” is not available in the resources I have .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, density, melting point, boiling point, and solubility. Unfortunately, the specific physical and chemical properties of “3-Benzyl-1-[[3-(trifluoromethyl)phenyl]methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione” are not available in the resources I have .Scientific Research Applications
FDA-Approved Trifluoromethyl Group-Containing Drugs
This compound contains a trifluoromethyl group, which is a common feature in FDA-approved drugs . Trifluoromethylated phenyl, 1,2,4-triazole, and 2-hydrazinylpyrazine are three main moieties in selinexor . Selinexor was shown to be highly cytotoxic in several myeloid leukemia cell lines .
Adenosine Receptors Affinity Profile
The compound has been studied for its affinity and selectivity profile at the four adenosine receptor subtypes . It was found to be inactive at the hA2B AR but displayed affinity at the hA3 AR in the nanomolar range .
Antiviral Agents
The replacement of nucleobases by triazole derivatives is very effective in drug discovery . This suggests that this compound could potentially be used as an antiviral agent.
Metabolic Stability and Target Specificity
Triazoles are stable for metabolic degradation and show target specificity . The three nitrogen atoms can act as hydrogen bond acceptors or donors at the active site of the biological receptors and can modulate their activity accordingly .
Anticancer, Anti-Inflammatory, Analgesic, Antifungal, Antibacterial Agents
The integration of CF3 with 1,2,4-triazoles plays a substantial role in the drug development program . It has been documented that trifluoromethyl-linked mercapto [1,2,4]triazole-based analogs have wide array of applications, such as anticancer, anti-inflammatory, analgesic, antifungal, antibacterial, β-lactamase inhibitors, antiviral, and antioxidant agents .
Agrochemical Industry
The compound can also be used in the agrochemical industry . It has been reported that it can be used to prepare a fungicide for use in agriculture or forestry .
Mechanism of Action
Mode of Action
The trifluoromethyl group in the compound may play a crucial role in these interactions .
Biochemical Pathways
The compound may affect various biochemical pathways due to its complex structure and potential interactions with multiple targets. The exact pathways and their downstream effects are currently unknown and require further investigation .
Pharmacokinetics
The presence of the trifluoromethyl group may influence its bioavailability and pharmacokinetic properties .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. It is possible that the compound could have a range of effects depending on the specific targets it interacts with .
Safety and Hazards
The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. Unfortunately, the specific safety and hazards information for “3-Benzyl-1-[[3-(trifluoromethyl)phenyl]methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione” is not available in the resources I have .
Future Directions
properties
IUPAC Name |
3-benzyl-1-[[3-(trifluoromethyl)phenyl]methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O2/c23-22(24,25)17-9-4-8-16(12-17)14-27-19-18(10-5-11-26-19)20(29)28(21(27)30)13-15-6-2-1-3-7-15/h1-4,6-9,12,18-19,26H,5,10-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGXWOHTMSULEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(NC1)N(C(=O)N(C2=O)CC3=CC=CC=C3)CC4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 156591785 |
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